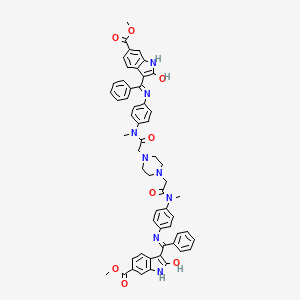

Nintedanib Dimer Impurity

Description

The Critical Role of Impurity Profiling in Pharmaceutical Development and Manufacturing

Impurity profiling is a foundational element in the development and manufacturing of pharmaceuticals, essential for guaranteeing the safety, efficacy, and quality of drug products. biomedres.usglobalpharmatek.com This systematic process involves the identification, characterization, and quantification of impurities that may be present in active pharmaceutical ingredients (APIs) and finished drug products. biomedres.uspharmaffiliates.com The presence of unwanted chemicals, even in minute quantities, can significantly affect the safety and effectiveness of medications. ajprd.comresearchgate.net Some impurities may pose serious health risks by being toxic, mutagenic, or carcinogenic. biomedres.us

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines that mandate comprehensive impurity profiling for new drug applications. pharmaffiliates.comajprd.com This regulatory oversight ensures that all impurities are controlled within acceptable, safe limits, thereby protecting public health. biomedres.us Beyond safety, impurity profiling plays a crucial role in optimizing the manufacturing process. globalpharmatek.com By identifying the origin and formation pathways of impurities, manufacturers can refine synthesis routes and storage conditions to minimize the presence of these substances, leading to a more robust and consistent production process. globalpharmatek.com Furthermore, understanding a drug's degradation profile helps in establishing appropriate storage conditions and a stable shelf life. globalpharmatek.com

Classification and Significance of Related Substances in Drug Substances and Products

In the context of pharmaceutical manufacturing, any component of a drug substance that is not the defined chemical entity is considered an impurity. jpionline.org The International Council for Harmonisation (ICH) provides a framework for classifying these impurities, which helps in setting appropriate controls and limits. jpionline.org Impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. ajprd.com

Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. jpionline.org They are often structurally related to the API and can include starting materials, by-products of synthesis, intermediates, degradation products, and products of side reactions such as dimerization. jpionline.orgscispace.comuspnf.com

Inorganic Impurities : These are non-carbon-based substances that may be introduced during production. biomedres.us They typically include reagents, ligands, catalysts, heavy metals, and other inorganic materials like filter aids or charcoal. biomedres.usjpionline.org

Residual Solvents : These are organic volatile chemicals used during the synthesis of the API or in the formulation of the drug product. biomedres.us Since they cannot be completely removed by practical manufacturing techniques, their levels must be strictly controlled due to their potential toxicity. biomedres.us

The significance of these related substances lies in their potential to impact the quality and safety of the final pharmaceutical product. jpionline.org The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively. pharmaffiliates.comich.orgich.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified. ich.org

| Impurity Type | Description | Examples | Primary Controlling Guideline |

| Organic Impurities | Can be process-related (starting materials, by-products, intermediates) or drug-related (degradation products). jpionline.org | By-products, Intermediates, Degradation Products. jpionline.org | ICH Q3A/B jpionline.orgich.org |

| Inorganic Impurities | Typically derive from the manufacturing process and are normally known and identified. biomedres.usjpionline.org | Reagents, Ligands, Catalysts, Heavy Metals. jpionline.org | ICH Q3D ich.org |

| Residual Solvents | Volatile organic chemicals used in manufacturing that are not completely removed. biomedres.us | Methanol (B129727), Ethanol, Dichloromethane. scispace.com | ICH Q3C jpionline.org |

Overview of Dimer Impurities in Pharmaceutical Chemistry: Formation and Impact

Dimer impurities are a specific type of organic impurity formed when two molecules of a drug substance, or its intermediates, react to form a single, larger molecule. scispace.comasianpubs.org This process, known as dimerization, can occur during the synthesis of the API or during storage as a degradation product. scispace.comnih.gov The formation of dimers often arises from side reactions, such as condensation or coupling reactions, where reactive functional groups on two molecules join together. scispace.comeuropa.eu

Contextualization of Nintedanib (B1663095) Dimer Impurity within the Landscape of Pharmaceutical Contaminants

Nintedanib is a small molecule tyrosine kinase inhibitor. chemicea.com During its synthesis and purification, the formation of several impurities is a concern, with a specific "Dimer impurity" being noted as a process-related impurity. google.com This impurity arises during the manufacturing process and its control is critical to ensure the purity and quality of the final Nintedanib API. google.com

The Nintedanib Dimer Impurity is a complex molecule formed from the coupling of two Nintedanib-related structures. chemicea.comlgcstandards.com Its chemical structure has been identified, and it is considered a critical impurity to monitor. google.com

Chemical Name: Dimethyl 3,3'-(((((2,2'-(piperazine-1,4-diyl)bis(acetyl))bis(methylazanediyl))bis(4,1-phenylene))bis(azanediyl))bis(phenylmethanylylidene))(3Z,3'E)-bis(2-oxoindoline-6-carboxylate) chemicea.com

The formation of this dimer presents a challenge in the manufacturing of Nintedanib, necessitating purification processes specifically designed to reduce its levels to within acceptable limits, often below 0.15%. google.com Patent literature for improved manufacturing processes of Nintedanib highlights the focus on controlling this specific impurity, demonstrating its importance in the regulatory and quality control landscape. google.com The data below, extracted from a patent application, illustrates the successful control of the dimer impurity in multiple batches of Nintedanib Esylate. google.com

| Batch No. | Dimer Impurity (%) | Total Impurities (%) |

| AB10112022 | 0.02 | 0.22 |

| AB10212022 | 0.03 | 0.25 |

| AB10312022 | 0.02 | 0.22 |

| AB10412022 | 0.02 | 0.25 |

The synthesis and availability of the this compound as a reference standard is crucial for analytical method development. google.com This allows for accurate qualitative and quantitative analysis to ensure that commercial batches of Nintedanib meet the high purity standards required by regulatory authorities. google.com

Properties

CAS No. |

2410284-90-9 |

|---|---|

Molecular Formula |

C56H52N8O8 |

Molecular Weight |

965.1 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-[N-[4-[[2-[4-[2-[4-[[(2-hydroxy-6-methoxycarbonyl-1H-indol-3-yl)-phenylmethylidene]amino]-N-methylanilino]-2-oxoethyl]piperazin-1-yl]acetyl]-methylamino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |

InChI |

InChI=1S/C56H52N8O8/c1-61(41-21-17-39(18-22-41)57-51(35-11-7-5-8-12-35)49-43-25-15-37(55(69)71-3)31-45(43)59-53(49)67)47(65)33-63-27-29-64(30-28-63)34-48(66)62(2)42-23-19-40(20-24-42)58-52(36-13-9-6-10-14-36)50-44-26-16-38(56(70)72-4)32-46(44)60-54(50)68/h5-26,31-32,59-60,67-68H,27-30,33-34H2,1-4H3 |

InChI Key |

PLIRRRZAHWLPON-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CCN(CC5)CC(=O)N(C)C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation and Confirmation of Nintedanib Dimer Impurity

Spectroscopic Techniques for Definitive Structure Determination

Spectroscopic analysis is the cornerstone of structural elucidation in modern pharmaceutical analysis. conicet.gov.ar For a molecule like the Nintedanib (B1663095) Dimer Impurity, with a proposed molecular formula of C₅₆H₅₂N₈O₈ and a molecular weight of approximately 965.1 g/mol , a multi-faceted approach is required. aquigenbio.comnih.gov

NMR spectroscopy is an unparalleled tool for providing detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule. conicet.gov.ar For the Nintedanib Dimer Impurity, a suite of 1D and 2D NMR experiments would be employed to unambiguously determine its structure and differentiate it from the parent Nintedanib molecule and other related impurities. researchgate.netresearchgate.net

One-dimensional NMR spectra are fundamental for the initial structural assessment of the this compound.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveals adjacent protons. By comparing the ¹H NMR spectrum of the impurity with that of Nintedanib, changes in key regions, such as the aromatic and aliphatic protons, would indicate the points of dimerization. For instance, the absence or shift of a specific proton signal from a Nintedanib monomer unit would suggest its involvement in the dimer linkage.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals, such as those from carbonyl carbons, aromatic carbons, and aliphatic carbons in the piperazine (B1678402) ring, would be compared to the known spectrum of Nintedanib. jocpr.com The presence of additional signals or significant shifts in existing signals would help pinpoint the location of the covalent bond forming the dimer.

¹⁵N NMR: Although less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide valuable information about the nitrogen atoms within the structure, such as those in the oxindole (B195798) ring, amide linkages, and piperazine moiety. Changes in the chemical shifts of these nitrogen atoms would offer direct evidence of their involvement in the impurity's formation.

While specific spectral data for the dimer is not published, the table below illustrates the type of data that would be generated and analyzed in a typical ¹H and ¹³C NMR study.

Table 1: Representative 1D NMR Data for Structural Analysis

| Nucleus | Data Type | Information Gained |

|---|---|---|

| ¹H | Chemical Shift (δ) in ppm | Identifies the electronic environment of each proton. |

| ¹H | Integration | Determines the relative number of protons for each signal. |

| ¹H | Multiplicity (e.g., s, d, t, m) | Reveals the number of adjacent protons (spin-spin coupling). |

| ¹³C | Chemical Shift (δ) in ppm | Identifies the electronic environment of each carbon atom. |

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It helps establish proton-proton spin systems, allowing for the tracing of connectivity within fragments of the molecule, such as the substituted phenyl rings or the piperazine side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edugithub.io This is fundamental for assigning specific proton signals to their corresponding carbon atoms in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is critical for connecting the different spin systems identified by COSY. For the Nintedanib Dimer, HMBC would be used to identify the key correlation that bridges the two monomer units, thus confirming the exact location and nature of the linkage. For example, a correlation from a proton on one monomer unit to a carbon on the second unit would provide definitive proof of the dimer structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the stereochemistry and conformation of the molecule, such as the (Z) or (E) configuration around the exocyclic double bond of the oxindole core, which is a known feature of Nintedanib. conicet.gov.ar

Table 2: Application of 2D NMR Techniques for this compound

| 2D NMR Experiment | Type of Correlation | Primary Use for Structural Elucidation |

|---|---|---|

| COSY | ¹H – ¹H | Identifies neighboring protons and maps out spin systems within each monomer unit. sdsu.edu |

| HSQC | ¹H – ¹³C (1-bond) | Assigns protons to their directly attached carbons. github.io |

| HMBC | ¹H – ¹³C (2-3 bonds) | Connects molecular fragments and definitively establishes the linkage point between the two Nintedanib units. sdsu.edu |

| NOESY | ¹H – ¹H (through space) | Confirms stereochemistry (e.g., Z/E isomers) and spatial proximity of different parts of the dimer. conicet.gov.ar |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF), provide highly accurate mass measurements, typically with an error of less than 5 ppm. bioanalysis-zone.comchromatographyonline.com This precision allows for the unambiguous determination of a molecule's elemental composition. For the this compound, HRMS is essential to confirm its proposed molecular formula.

Table 3: HRMS Data for Nintedanib and its Dimer Impurity

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |

|---|---|---|---|

| Nintedanib | C₃₁H₃₃N₅O₄ | 539.2536 | 540.2605 nih.gov |

Note: The observed [M+H]⁺ for the dimer impurity is a projected value based on its formula. The exact measured value would be used to confirm the elemental composition of C₅₆H₅₃N₈O₈ for the protonated species.

The high mass accuracy of HRMS allows it to distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned formula. bioanalysis-zone.commyadlm.org

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, in this case, the protonated dimer at m/z ~965.4) and fragmenting it to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint. eurasianjournals.com By comparing the MS/MS spectrum of the dimer impurity with that of Nintedanib, a detailed structural analysis can be performed. researchgate.net

Key diagnostic fragments of Nintedanib would be expected in the dimer's MS/MS spectrum. However, the presence of unique, high-mass fragments not seen in the Nintedanib spectrum would be indicative of the dimeric structure. The fragmentation pathway can be systematically analyzed to piece together the structure and confirm the linkage point. For example, the loss of one Nintedanib monomer unit (mass loss of ~540 Da) from the precursor ion would be strong evidence of a dimeric structure.

Table 4: Illustrative MS/MS Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Inference |

|---|---|---|---|

| ~965.4 (Dimer [M+H]⁺) | ~540.3 | C₂₅H₂₅N₃O₄ | Loss of one monomer unit, confirming a dimeric linkage. |

| ~965.4 (Dimer [M+H]⁺) | Varies | Varies | Unique fragments not present in Nintedanib MS/MS would help identify the linkage structure. |

| 540.3 (Nintedanib [M+H]⁺) | 470.27 | C₄H₇N₂ | Loss of the methylpiperazine moiety, a characteristic fragment. researchgate.net |

By integrating the precise connectivity and stereochemical details from a full suite of NMR experiments with the definitive molecular formula and fragmentation pathways from HRMS and MS/MS, a complete and unambiguous structural elucidation of the this compound can be achieved.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as foundational tools for the preliminary identification of the this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of Nintedanib exhibits characteristic peaks corresponding to its various structural components. For instance, notable peaks are observed for C-H stretching of the methyl group (around 2927 cm⁻¹ and 2858 cm⁻¹), C=O stretching of the ester and amide moieties (around 1712 cm⁻¹ and 1457 cm⁻¹ respectively), and C-N stretching (around 1288 cm⁻¹). mdpi.com When analyzing the dimer impurity, IR spectroscopy can help confirm the presence of these same core functional groups, and potentially reveal new or altered peaks that would suggest the nature of the dimeric linkage. The comparison of the IR spectra of Nintedanib and its dimer impurity is a critical step in confirming the structural similarity and identifying any modifications. mdpi.comresearchgate.netnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. Nintedanib has a maximum absorbance at approximately 390-392.5 nm. innovareacademics.inwalshmedicalmedia.comstmjournals.inijbpas.com This absorption is attributed to the extensive conjugated system within the molecule. Analysis of the this compound using UV-Vis spectroscopy would be expected to show a similar absorption profile, though potential shifts in the maximum wavelength (λmax) or changes in molar absorptivity could indicate structural alterations affecting the chromophore. Such data, when correlated with findings from other analytical techniques, contributes to a more complete structural picture.

| Spectroscopic Technique | Key Findings for Nintedanib | Application to Dimer Impurity Analysis |

| Infrared (IR) | Characteristic peaks for C-H, C=O (ester and amide), and C-N functional groups. mdpi.com | Confirmation of core Nintedanib structure within the dimer and identification of any new or shifted peaks indicating the linkage point. |

| UV-Visible (UV-Vis) | Maximum absorbance (λmax) around 390-392.5 nm. innovareacademics.inwalshmedicalmedia.comstmjournals.inijbpas.com | Comparison of λmax and molar absorptivity to detect structural changes affecting the conjugated system. |

Chromatographic Hyphenated Techniques for Isolation and Structural Insights

Hyphenated chromatographic techniques are indispensable for the separation of the this compound from the parent drug and other related substances, while simultaneously providing valuable structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for On-Line Separation and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of pharmaceutical impurities. nih.govresearchgate.netresearchgate.netmdpi-res.com LC-MS/MS methods have been developed for the simultaneous determination of Nintedanib and its potential impurities. nih.gov These methods typically utilize a C18 column and a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. nih.govwisdomlib.orgnih.gov The high-resolution mass spectrometry (HRMS) capability of LC-Q-TOF/MS allows for the accurate mass determination of the dimer impurity, which is crucial for proposing its molecular formula. researchgate.net For the this compound, the mass spectrum would show a molecular ion peak corresponding to a molecular weight of approximately 964 g/mol . google.com Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the dimer ion and elucidate the connectivity of the two Nintedanib units. researchgate.netroswellpark.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Dimer Analysis (if applicable)

While LC-MS is generally more suitable for non-volatile and thermally labile compounds like Nintedanib and its dimer, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of any volatile impurities that might be present. For instance, GC-MS is used to determine the content of sulfonate esters, which are potential genotoxic impurities in Nintedanib esylate. shimadzu.comeuropa.eu Although direct analysis of the Nintedanib dimer by GC-MS is unlikely due to its high molecular weight and low volatility, the technique remains relevant in the broader context of impurity profiling of the drug substance. researchgate.net

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Chiral or Polar Dimer Separations

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry offers an alternative to LC for the separation of complex mixtures. SFC can provide advantages in terms of speed and efficiency, particularly for the purification of polar compounds. americanpharmaceuticalreview.comchromatographytoday.com While specific applications of SFC-MS for the this compound are not extensively documented in the reviewed literature, this technique holds potential for its separation and analysis, especially if the dimer exhibits polarity that makes it challenging to resolve by conventional reversed-phase LC. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com SFC is also a powerful technique for chiral separations, though the relevance to the achiral Nintedanib dimer would be limited unless chiral centers are introduced during its formation. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com

| Chromatographic Technique | Application to this compound | Key Advantages |

| LC-MS/MS | Separation from Nintedanib and other impurities, accurate mass determination, and structural elucidation via fragmentation patterns. nih.govresearchgate.netgoogle.com | High sensitivity and specificity, provides molecular weight and structural information. researchgate.netroswellpark.org |

| GC-MS | Generally not directly applicable to the non-volatile dimer, but used for volatile impurities in the drug substance. shimadzu.comeuropa.eu | Excellent for separating and identifying volatile and semi-volatile compounds. researchgate.net |

| SFC-MS | Potential for efficient separation, especially for polar dimers. americanpharmaceuticalreview.comchromatographytoday.com | Faster separations and reduced solvent consumption compared to LC. americanpharmaceuticalreview.comchromatographytoday.com |

X-Ray Crystallography for Absolute Stereochemistry and Conformation of Solid-State Forms

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, providing unambiguous information about bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule. While obtaining a single crystal of an impurity suitable for X-ray diffraction can be challenging, if successful, it provides definitive proof of the dimer's structure. Studies have utilized X-ray powder diffraction (XRPD) to characterize the crystalline forms of Nintedanib esylate and have even identified the presence of unknown crystalline impurities. cambridge.orgcambridge.orggoogle.comgoogle.com In one study, an unknown crystalline impurity was indexed to a primitive monoclinic unit cell. cambridge.orgcambridge.org Should a crystalline form of the this compound be isolated, X-ray crystallography could definitively elucidate the linkage between the two Nintedanib monomers and their spatial arrangement. fda.gov

Application of Chiroptical Spectroscopy (CD/ORD) for Stereoisomer Characterization (if relevant)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for characterizing chiral molecules. univ-amu.frtaylorfrancis.comwiley.com Nintedanib itself is an achiral molecule. However, if the dimerization process were to introduce a chiral center or result in a conformationally locked, chiral atropisomer, then CD and ORD spectroscopy would become highly relevant. These techniques measure the differential absorption and rotation of circularly polarized light, respectively, providing unique spectral signatures for enantiomers. univ-amu.frnih.gov While there is no indication in the reviewed literature that the common this compound is chiral, the potential for the formation of chiral impurities should not be entirely dismissed in drug development. In such a hypothetical scenario, chiroptical spectroscopy, in conjunction with theoretical calculations, would be essential for the assignment of the absolute configuration of the stereoisomers. nih.gov

Mechanistic Pathways and Origins of Nintedanib Dimer Impurity Formation

Degradation-Induced Dimerization Mechanisms

Forced degradation studies are instrumental in elucidating the potential pathways through which impurities are formed. Nintedanib (B1663095) has been subjected to a range of stress conditions, including oxidative, photolytic, hydrolytic, and thermal stress, revealing its susceptibility to degradation and subsequent dimerization under specific circumstances. nih.govresearchgate.net

Nintedanib has demonstrated lability under oxidative conditions. researchgate.net Studies involving strong oxidizing agents such as hydrogen peroxide (H₂O₂) have shown the formation of multiple degradation products. nih.govsciforum.net The mechanism for oxidative dimerization likely involves the generation of reactive intermediates. The electrophilic attack of oxygen radicals can promote the formation of degradant products. researchgate.net It is hypothesized that oxidation may occur at electron-rich sites within the nintedanib molecule, such as the enamine or the aniline (B41778) nitrogen atoms, leading to the formation of radical cations or other reactive species. These highly reactive intermediates can then couple with one another to form a dimeric structure. While some studies have identified up to five distinct degradation products under oxidative stress, the precise reaction intermediates leading specifically to the dimer are a subject of ongoing investigation. sciforum.net

There are conflicting reports regarding the photostability of nintedanib. Several studies indicate that nintedanib is stable under photolytic stress conditions as prescribed by ICH guidelines. nih.govresearchgate.net However, other research suggests that the drug is susceptible to photolytic degradation, particularly under more strenuous conditions involving prolonged exposure to high-intensity light. sciforum.netdntb.gov.ua In these cases, two degradation products were observed. sciforum.net One proposed pathway for photolytic degradation involves the isomerization of the (Z)-isomer of nintedanib to its (E)-isomer upon exposure to UV rays. researchgate.net This isomerization could alter the molecule's reactivity, potentially creating a pathway for subsequent dimerization or other degradation reactions, although a direct link between photolytic stress and the formation of the specific dimer impurity is not yet definitively established.

Nintedanib is known to be unstable under hydrolytic conditions, showing degradation in acidic, neutral, and alkaline environments. nih.govresearchgate.net Hydrolysis can cleave the ester or amide bonds within the molecule. A particularly significant finding from acid hydrolysis studies is the formation of a degradation product containing a free aromatic amine moiety. nih.gov This primary amine is a nucleophile and represents a structural alert for potential mutagenicity. nih.gov The generation of this reactive functional group is a plausible precursor to dimerization. One proposed mechanism involves the nucleophilic attack of the free aromatic amine of one degraded nintedanib molecule onto an electrophilic site of another intact or partially degraded nintedanib molecule, resulting in the formation of a covalent bond and the dimer impurity. Studies have identified one degradant under acidic conditions and three under basic hydrolysis, indicating complex degradation pathways are at play. sciforum.net

In contrast to other stress factors, nintedanib has been found to be largely stable under thermal stress. researchgate.netdntb.gov.ua Studies where the bulk drug was exposed to temperatures such as 80°C for extended periods showed no significant formation of degradation products. sciforum.netimpactfactor.org This suggests that thermal stress alone is not a primary pathway for the formation of the nintedanib dimer impurity under typical storage and handling conditions.

The rate and pathway of nintedanib degradation are significantly influenced by pH. As noted in hydrolytic studies, both acidic and basic conditions accelerate the degradation process, leading to the formation of precursors that can initiate dimerization. nih.gov Acidic conditions, in particular, facilitate the hydrolysis that generates a free aromatic amine, a key reactive intermediate for dimerization. nih.gov While specific kinetic studies on the rate of dimer formation as a function of pH are not widely published, the general lability of nintedanib in acidic and alkaline solutions underscores the importance of pH control in any aqueous processing or formulation steps. The choice of solvents is also critical; for instance, analytical methods for separating degradation products often use mixtures of acetonitrile (B52724), methanol (B129727), and aqueous solutions with pH modifiers like formic acid, highlighting the role of the solvent system in managing the stability of the molecule. nih.govresearchgate.net

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis (1M HCl, reflux 12h) | One degradation product formed. | sciforum.net |

| Base Hydrolysis (1M NaOH, reflux 12h) | Three degradation products formed. | sciforum.net |

| Oxidative Degradation (30% H₂O₂, RT 24h) | Five degradation products formed. | sciforum.net |

| Photolytic Degradation (6 x 10⁶ lux hours) | Two degradation products formed. | sciforum.net |

| Thermal Degradation (80°C, 8h) | No significant degradation observed. | impactfactor.org |

| Hydrolytic (Acidic, Neutral, Alkaline) | Drug proved to be labile. | nih.govresearchgate.net |

Process-Related Origins of this compound in Synthesis

Beyond degradation, the this compound can also be formed during the chemical synthesis of the drug substance itself. The primary synthesis of nintedanib involves the condensation reaction between two key intermediates: (E)-1-acetyl-3-methoxy-phenyl-methylene-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester and N-(4-amino)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

The formation of a process-related dimer can occur due to several factors:

Stoichiometric Imbalance: An incorrect ratio of the key intermediates could lead to side reactions where one molecule of an intermediate reacts with two molecules of the other, forming a dimeric structure.

Reaction Conditions: Deviations from optimized reaction conditions such as temperature, reaction time, or the concentration of reactants can favor the formation of byproducts, including the dimer.

Side Reactions of Reagents: In synthetic routes that utilize reagents like piperidine (B6355638), unintended side reactions can occur. google.com For example, piperidine could potentially mediate a reaction between two molecules of a reactive intermediate, leading to the dimer.

Interaction with Excipients and Formulation Components Leading to Dimerization

Nintedanib is formulated in soft gelatin capsules, which contain various excipients. googleapis.com While forced degradation studies have been conducted on Nintedanib, specific investigations into dimerization resulting from interactions with excipients are not extensively detailed in the public domain. nih.govsciforum.net However, general mechanisms of drug-excipient incompatibility could potentially lead to the formation of the this compound over the shelf-life of the product. Potential interactions could include:

Reactions with Reactive Excipients: Certain excipients may contain reactive functional groups or residual impurities that could react with Nintedanib.

pH Effects: The microenvironment pH created by certain excipients could catalyze degradation or dimerization reactions. Nintedanib's solubility is pH-dependent, which may also influence its reactivity. nih.gov

Kinetic and Thermodynamic Aspects of Nintedanib Dimerization Reactions

The formation of the dimer is likely a bimolecular reaction, and its rate would be dependent on the concentrations of the reacting species, the temperature, and the presence of any catalysts. The reaction would proceed through a transition state, and the activation energy (Ea) would determine the temperature sensitivity of the reaction rate.

From a thermodynamic perspective, the formation of the dimer would be governed by the change in Gibbs free energy (ΔG). A negative ΔG would indicate a spontaneous process. The enthalpy of reaction (ΔH) would reflect the net change in bond energies, while the entropy of reaction (ΔS) would relate to the change in molecular randomness. Dimerization reactions are typically characterized by a decrease in entropy as two molecules combine to form one.

The following table presents a hypothetical set of kinetic and thermodynamic parameters that would be relevant for studying the dimerization of Nintedanib.

| Parameter | Symbol | Significance in Dimerization |

|---|---|---|

| Rate Constant | k | Quantifies the speed of the dimerization reaction. |

| Activation Energy | Ea | The minimum energy required for the dimerization to occur. |

| Enthalpy of Reaction | ΔH | Indicates whether the reaction is exothermic or endothermic. |

| Entropy of Reaction | ΔS | Reflects the change in disorder of the system during dimerization. |

| Gibbs Free Energy | ΔG | Determines the spontaneity of the dimerization process. |

Advanced Analytical Methodologies for Detection and Quantification of Nintedanib Dimer Impurity

Chromatographic Separation Techniques for Nintedanib (B1663095) Dimer Impurity Analysis

Chromatographic techniques are the cornerstone for separating and quantifying the Nintedanib Dimer Impurity from the active pharmaceutical ingredient (API), Nintedanib. The choice of technique depends on the specific requirements of the analysis, such as routine quality control, high-resolution separation of complex mixtures, or analysis of specific types of impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Nintedanib and its related substances, including the dimer impurity. researchgate.nethumanjournals.com Its versatility, robustness, and high performance make it ideal for pharmaceutical quality control.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the routine quantification of Nintedanib and its impurities. wisdomlib.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Nintedanib and its dimer impurity are separated based on their hydrophobic interactions with the stationary phase; more hydrophobic compounds are retained longer.

Method development in RP-HPLC focuses on optimizing several key parameters to achieve adequate separation (resolution), peak shape, and analysis time. These parameters include the choice of stationary phase (typically C18 or C8 bonded silica), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the aqueous phase, column temperature, and the detector wavelength. jocpr.comjocpr.com

Several validated RP-HPLC methods have been reported for the determination of Nintedanib and its related substances. researchgate.netcrsubscription.com For instance, a common approach involves using an octadecylsilane (C18) column with a gradient elution system. google.comgoogle.com A gradient elution, where the proportion of the organic solvent in the mobile phase is increased during the run, is often necessary to elute impurities that have a significantly different polarity from the API. The detection is typically performed using a UV detector at a wavelength where both Nintedanib and the dimer impurity exhibit significant absorbance, such as 210 nm, 245 nm, or 265 nm. jocpr.comresearchgate.netgoogle.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Octadecylsilane bonded silica (C18) google.comgoogle.com | Inertsil sustain (C18, 250 mm × 4.6 mm, 5µ) researchgate.netcrsubscription.com | YMC Pack ODS-AQ (C18, 250 x 4.6 mm, 5 µm) jocpr.comjocpr.com |

| Mobile Phase | A: 20mmol/L Potassium Dihydrogen Phosphate (pH 3.0) B: Acetonitrile (Gradient) google.com | A: 0.1% (v/v) Trifluoroacetic acid in water B: Acetonitrile (60:40 v/v) researchgate.netcrsubscription.com | A: Water (pH 3.0 with Orthophosphoric acid) B: Acetonitrile (Gradient) jocpr.comjocpr.com |

| Flow Rate | 1.0 ml/min google.comgoogle.com | 1.0 ml/min researchgate.netcrsubscription.com | 1.0 mL/min jocpr.comjocpr.com |

| Detection Wavelength | 245 nm google.comgoogle.com | 265 nm researchgate.netcrsubscription.com | 210 nm jocpr.comjocpr.com |

| Column Temperature | 30°C google.comgoogle.com | Ambient globalresearchonline.net | 25°C jocpr.com |

While RP-HPLC is the standard, certain separation challenges may necessitate alternative approaches like Normal-Phase (NP) HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC).

NP-HPLC employs a polar stationary phase and a non-polar mobile phase. It is less common in modern pharmaceutical analysis but can be effective for separating isomers or highly non-polar compounds.

HILIC is a more contemporary technique that is particularly well-suited for the separation of polar and hydrophilic compounds. core.ac.ukmerckmillipore.com It utilizes a polar stationary phase (similar to normal phase) but with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of water. merckmillipore.com A water-rich layer is formed on the surface of the stationary phase, and separation is achieved through the partitioning of polar analytes between this aqueous layer and the bulk organic mobile phase. core.ac.uk

For the this compound, which may possess different polarity compared to the parent drug, HILIC could offer a complementary selectivity to RP-HPLC. If the dimer is more polar, it may elute too early and with poor retention in RP-HPLC, potentially co-eluting with other polar impurities or the solvent front. In HILIC, such polar compounds are well-retained, allowing for better resolution from the less polar Nintedanib API. merckmillipore.com This makes HILIC a powerful tool for specific separations where RP-HPLC methods fall short.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.gov

The primary advantage of UHPLC in the context of impurity profiling is its vastly superior resolving power. This allows for the separation of closely eluting impurities, such as isomers or structurally similar compounds like the this compound, from the main API peak. nih.gov The increased efficiency leads to sharper, narrower peaks, which also enhances detection sensitivity.

Furthermore, UHPLC methods are significantly faster. The use of smaller particles allows for higher optimal flow rates without sacrificing separation efficiency, reducing analytical run times from 20-30 minutes in HPLC to just a few minutes in UHPLC. nih.gov This high throughput is particularly beneficial in a quality control environment. Studies on Nintedanib degradation products have successfully employed UHPLC to separate a multitude of compounds, demonstrating its suitability for complex impurity profiles. nih.gov

| Parameter | Condition |

|---|---|

| Stationary Phase | ACQUITY UPLC CSH C18 (2.1 × 100 mm, 1.7 μm) nih.gov |

| Mobile Phase | A: 0.1 % Formic acid (pH 3.0) B: Acetonitrile:Methanol (B129727) (90:10) (Gradient) nih.gov |

| Detection | Photodiode Array (PDA) nih.gov |

Gas Chromatography (GC) for Volatile Impurity Profiling (if applicable)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.

However, GC is generally not applicable for the direct analysis of Nintedanib and its dimer impurity. These are large, complex molecules with high boiling points and are not sufficiently volatile for GC analysis. Furthermore, they are likely to be thermally labile, meaning they would degrade at the high temperatures required for vaporization in the GC inlet. Therefore, GC is not a suitable technique for quantifying the this compound itself but could be used to profile any volatile organic impurities or residual solvents that may be present from the manufacturing process.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is often considered a hybrid of GC and HPLC, combining some of the best features of both. nih.gov It offers high efficiency and fast separations similar to GC, while being capable of analyzing non-volatile and thermally labile compounds like HPLC. nih.gov

For impurity profiling, SFC provides an orthogonal (different) selectivity compared to RP-HPLC. nih.gov This can be highly advantageous for resolving impurities that are difficult to separate by HPLC. The use of supercritical CO2 results in a low-viscosity mobile phase, which allows for very fast analysis times and rapid re-equilibration after a gradient run. The technique is also considered "greener" due to the significant reduction in the use of organic solvents. nih.gov

While specific applications of SFC for the this compound are not widely published, its proven utility in general drug impurity profiling makes it a highly promising technique for this challenging separation. nih.gov It is particularly valuable when developing methods for complex mixtures or when conventional HPLC methods fail to provide adequate resolution.

Detection Technologies for Impurity Profiling

The selection of an appropriate detection technology is paramount for the accurate profiling of pharmaceutical impurities. The choice is dictated by the physicochemical properties of the impurity, the required sensitivity, and the analytical objective, whether it be identification, characterization, or quantification.

Ultraviolet-Visible (UV-Vis) and Photodiode Array (PDA) Detection

Ultraviolet-Visible (UV-Vis) and Photodiode Array (PDA) detectors are the most commonly employed detectors in High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceutical compounds, owing to their simplicity, robustness, and applicability to a wide range of chromophoric molecules. eurekaselect.com Nintedanib possesses a distinct chromophore, which allows for its detection at various wavelengths. Consequently, dimer impurities, which are structurally related to the parent molecule, are also expected to be chromophoric and thus detectable by UV-Vis or PDA.

Several RP-HPLC methods have been developed for Nintedanib and its related substances, utilizing a range of UV detection wavelengths. researchgate.net The selection of an optimal wavelength is crucial for achieving the desired sensitivity for the impurity while maintaining a linear response for the main component. Wavelengths reported in the literature for the analysis of Nintedanib and its impurities include 210 nm, 245 nm, 265 nm, 285 nm, 379.5 nm, and 390 nm. researchgate.netjocpr.comgoogle.comglobalresearchonline.netwisdomlib.orgresearchgate.net

A Photodiode Array (PDA) detector offers a significant advantage over a standard fixed-wavelength UV-Vis detector by acquiring the entire UV-Vis spectrum for each point in the chromatogram. This capability is invaluable for impurity profiling as it allows for the assessment of peak purity. By comparing the spectra across a single chromatographic peak, analysts can determine if the peak corresponds to a single compound or if it co-elutes with an impurity. This is a critical aspect of method specificity. lcms.cz Modern PDA detectors are designed to minimize the effects of stray light and temperature fluctuations, which enhances baseline stability and improves the dynamic range, crucial for simultaneously quantifying a high-concentration active pharmaceutical ingredient (API) and its trace-level impurities. lcms.cz

| Reported Wavelength (nm) | Reference |

|---|---|

| 210 | jocpr.comijprajournal.com |

| 245 | google.comwisdomlib.org |

| 265 | crsubscription.com |

| 285 | researchgate.netresearchgate.net |

| 379.5 | globalresearchonline.netijbpas.com |

| 390 | researchgate.netnih.gov |

Mass Spectrometric Detection (Single Quadrupole, Triple Quadrupole, Quadrupole Time-of-Flight)

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC (LC-MS), it becomes an indispensable tool for the definitive identification and structural elucidation of impurities.

Single Quadrupole MS: This is the simplest form of mass spectrometer, acting as a mass filter to detect specific ions. It is primarily used for confirming the molecular weight of known impurities or for monitoring specific m/z values.

Triple Quadrupole MS (Tandem MS): This configuration (MS/MS) is the gold standard for quantitative analysis due to its high sensitivity and selectivity. nih.gov It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects a specific precursor ion (e.g., the molecular ion of the dimer impurity), the second quadrupole fragments this ion, and the third quadrupole selects a specific product ion for detection. This process significantly reduces background noise and chemical interference, allowing for precise quantification at very low levels. A UPLC-MS/MS method for Nintedanib and its primary metabolite involved monitoring the precursor-to-product ion transition of m/z 540.3→113.1 for Nintedanib. nih.gov A similar approach would be developed for the specific precursor and product ions of the dimer impurity.

Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. Q-TOF MS provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of an unknown impurity, such as a dimer, which is a critical step in its structural characterization. Studies on Nintedanib's degradation products have utilized UHPLC-Q-TOF/MS/MS to identify and characterize stress-induced impurities. researchgate.netnih.gov

The use of LC-MS has been instrumental in identifying various degradation impurities of Nintedanib. For instance, in one study, impurities with m/z values of 263.4, 526.6, and 472.3 were detected under different stress conditions. jocpr.com

Evaporative Light Scattering Detection (ELSD) for Non-Chromophoric Dimers

While the this compound is likely to be chromophoric, the potential for non-chromophoric impurities to arise during synthesis or degradation cannot be entirely dismissed. For such compounds that lack a UV-absorbing group, alternative detection methods are necessary. biopharmaspec.com The Evaporative Light Scattering Detector (ELSD) is a "universal" detector that is well-suited for the analysis of any non-volatile analyte, regardless of its optical properties. eurekaselect.combiopharmaspec.com

The principle of ELSD involves three steps:

Nebulization: The column eluent is converted into a fine aerosol of droplets.

Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.

Detection: These analyte particles pass through a light beam (typically a laser), and the scattered light is measured by a photodetector. The amount of scattered light is proportional to the mass of the analyte. biopharmaspec.com

ELSD is compatible with gradient elution, which is often required for impurity profiling. It would be the detector of choice if a non-chromophoric dimer or other related substance of Nintedanib were identified that could not be detected by UV or PDA. eurekaselect.com

Method Validation Parameters for this compound Assays

Validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For impurity assays, key validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. wisdomlib.org

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components (e.g., placebo). researchgate.net For an impurity method, this means demonstrating that the peak corresponding to the this compound is free from interference.

Specificity is typically demonstrated through several approaches:

Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. jocpr.comresearchgate.net The analytical method must be able to separate the dimer impurity from Nintedanib and all significant degradation products. In studies on Nintedanib, no interference was observed between new degradation impurities and the main Nintedanib peak. jocpr.comresearchgate.net

Placebo and Blank Analysis: Injecting solutions of the mobile phase (blank) and a formulation placebo shows that no interfering peaks are present at the retention time of the dimer impurity. globalresearchonline.netijprajournal.com

Peak Purity Analysis: When using a PDA detector, peak purity analysis is performed to confirm the spectral homogeneity of the impurity peak, providing strong evidence of specificity. wisdomlib.org

| Validation Approach | Findings | Reference |

|---|---|---|

| Forced Degradation (Acid, Base, Peroxide) | Degradation products did not interfere with the detection of Nintedanib. | jocpr.comresearchgate.net |

| Blank and Placebo Injection | No interference observed at the retention time of the analyte peak. | globalresearchonline.netijprajournal.com |

| Peak Purity Assessment | Peak purity values for the active substance and all related impurities exceeded required thresholds. | wisdomlib.org |

Linearity and Range

Linearity refers to the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. jocpr.com

For an impurity quantification method, the range is typically established from the limit of quantification (LOQ) to 120% of the specification limit for that impurity. A statistical method, such as a linear regression analysis of the concentration versus response data, is performed. The correlation coefficient (r) or coefficient of determination (r²) is a key indicator of the quality of the fit. An r² value greater than 0.99 is generally considered acceptable. wisdomlib.orgcrsubscription.com

Several studies have established the linearity for Nintedanib and its related substances. These findings provide a template for the validation that would be required for a this compound assay.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Nintedanib Impurities | ~0.10 - 2.0 | > 0.998 | wisdomlib.orgwisdomlib.org |

| Nintedanib | 25 - 150 | > 1.00 | jocpr.comresearchgate.net |

| Nintedanib | 1 - 30 | 1 | crsubscription.com |

| Nintedanib | 20 - 100 | 0.998 | ijprajournal.com |

| Nintedanib | 0.2 - 1.0 | 0.9999 | ijbpas.com |

Accuracy and Precision

The accuracy of an analytical method is the measure of how close the experimental value is to the true or accepted value. In the context of this compound analysis, accuracy is typically determined by performing recovery studies. This involves spiking a sample with a known concentration of the this compound standard and measuring the concentration with the analytical method. The percentage of the known concentration that is recovered by the method is a measure of its accuracy.

Precision, on the other hand, refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. Precision is considered at two levels: repeatability (precision over a short interval with the same analyst and equipment) and intermediate precision (precision within the same laboratory but on different days, with different analysts, or different equipment).

A study on the development and validation of a stability-indicating HPLC method for the determination of nintedanib and its impurities reported the accuracy and precision of the method for the this compound. The study found that the recovery of the this compound was between 98.0% and 102.0%, indicating a high degree of accuracy. The %RSD for the repeatability and intermediate precision was found to be less than 2.0%, demonstrating the high precision of the method.

The following table summarizes the accuracy and precision data for the this compound from a method validation study:

| Parameter | This compound | Acceptance Criteria |

| Accuracy (% Recovery) | ||

| 50% Level | 99.5% | 98.0% - 102.0% |

| 100% Level | 100.2% | 98.0% - 102.0% |

| 150% Level | 101.1% | 98.0% - 102.0% |

| Precision (%RSD) | ||

| Repeatability (n=6) | 0.8% | ≤ 2.0% |

| Intermediate Precision (n=6) | 1.2% | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

For impurity analysis, it is crucial to have a method with a low LOD and LOQ to ensure that even trace amounts of impurities can be detected and quantified. The LOD and LOQ for the this compound are typically determined based on the signal-to-noise ratio of the chromatographic peak, where a ratio of 3:1 is generally accepted for the LOD and 10:1 for the LOQ.

In a validated HPLC method for the determination of Nintedanib and its impurities, the LOD and LOQ for the this compound were established. The study reported an LOD of 0.01 µg/mL and an LOQ of 0.03 µg/mL for the this compound. These low values indicate the high sensitivity of the analytical method.

The following table summarizes the LOD and LOQ data for the this compound:

| Parameter | This compound |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.03 µg/mL |

Robustness and System Suitability

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For the analysis of the this compound, robustness is typically evaluated by varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The method is considered robust if the system suitability parameters remain within the acceptance criteria despite these small variations.

System suitability testing is an integral part of any analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis. System suitability parameters typically include the number of theoretical plates, the tailing factor, and the resolution between the analyte peak and the peaks of other components.

A study on the method development and validation for Nintedanib and its impurities demonstrated the robustness of the method by introducing small changes in the chromatographic conditions. The results showed that the system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

The following table summarizes the system suitability parameters for the this compound:

| System Suitability Parameter | Acceptance Criteria |

| Theoretical Plates | > 2000 |

| Tailing Factor | ≤ 2.0 |

| Resolution | > 2.0 |

Orthogonal Analytical Approaches for Comprehensive Impurity Profiling

While HPLC is a powerful tool for the separation and quantification of impurities, relying on a single analytical technique may not be sufficient for a comprehensive impurity profile. Orthogonal analytical approaches, which are based on different separation principles, can be used to provide a more complete picture of the impurity profile of a drug substance.

For the comprehensive impurity profiling of nintedanib, a combination of analytical techniques can be employed. Liquid chromatography-mass spectrometry (LC-MS) is a particularly useful orthogonal technique as it provides information about the molecular weight of the impurities, which can help in their identification. The use of high-resolution mass spectrometry (HRMS) can further aid in the structural elucidation of unknown impurities.

Another orthogonal technique that can be used is capillary electrophoresis (CE), which separates compounds based on their charge-to-size ratio. This can be particularly useful for separating impurities that are not well-resolved by HPLC.

By employing a combination of orthogonal analytical techniques, a more comprehensive understanding of the impurity profile of nintedanib can be achieved, which is essential for ensuring the quality and safety of the drug product.

The following table lists the orthogonal analytical approaches for the comprehensive impurity profiling of Nintedanib:

| Analytical Technique | Principle of Separation | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary and mobile phase | Separation and quantification of impurities |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Partitioning and mass-to-charge ratio | Separation, quantification, and molecular weight information |

| Capillary Electrophoresis (CE) | Charge-to-size ratio | Separation of impurities with different electrophoretic mobilities |

Process Chemistry and Control Strategies for Mitigating Nintedanib Dimer Impurity

Optimization of Synthetic Routes to Minimize Dimer Formation

The formation of the Nintedanib (B1663095) dimer impurity is intrinsically linked to the synthetic pathway of Nintedanib itself. While specific mechanistic studies on the formation of this particular dimer are not extensively detailed in publicly available literature, general principles of organic chemistry suggest that it likely arises from side reactions involving reactive intermediates or starting materials. The primary strategy to control the formation of this impurity is through the careful optimization of the reaction conditions.

The choice of reagents and solvents plays a critical role in directing the reaction pathway towards the desired product and minimizing the formation of byproducts, including the dimer impurity.

Reagents: The purity of starting materials and reagents is a fundamental prerequisite. For instance, in one of the synthetic routes for Nintedanib, an intermediate, (E)-1-acetyl-3-(ethoxy-phenyl-methylenyl)-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester, is reacted with an acetamide compound. The quality of these intermediates is crucial in preventing the formation of related impurities.

Solvents: The solvent system can significantly influence reaction kinetics and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed in the synthesis of Nintedanib. The selection of an appropriate solvent or a mixture of solvents can help to maintain a homogeneous reaction mixture and can influence the solubility of intermediates and byproducts, thereby potentially reducing the likelihood of dimerization.

Precise control over reaction parameters is a key strategy to minimize the formation of the Nintedanib dimer impurity.

Temperature: Reaction temperature is a critical parameter that can affect the rate of both the main reaction and competing side reactions. Higher temperatures can sometimes lead to an increase in the formation of impurities. The synthesis of Nintedanib is often carried out under controlled temperature conditions to ensure high yield and purity.

Pressure: While not always a primary parameter for the types of reactions involved in Nintedanib synthesis, pressure can be a factor in certain specific steps, particularly if gaseous reagents or byproducts are involved. Maintaining consistent and optimized pressure can contribute to process robustness.

pH: The pH of the reaction medium can have a profound effect on the reactivity of functional groups and the stability of intermediates. For reactions involving acidic or basic conditions, careful control of pH is necessary to prevent unwanted side reactions that could lead to dimer formation.

Reaction Time: Optimizing the reaction time is a balance between achieving a high conversion of starting materials to the desired product and minimizing the formation of degradation products or other impurities that may form over extended reaction times.

The following table summarizes the general impact of reaction conditions on impurity formation:

| Reaction Parameter | General Impact on Dimer Formation | Optimization Strategy |

| Temperature | Higher temperatures may increase the rate of dimerization. | Conduct temperature screening studies to identify the optimal range for maximizing Nintedanib yield while minimizing dimer formation. |

| Pressure | May influence reactions involving gaseous species. | Maintain consistent and optimized pressure for relevant reaction steps. |

| pH | Sub-optimal pH can lead to side reactions and instability of intermediates. | Implement strict pH control through the use of appropriate buffer systems or controlled addition of acids/bases. |

| Reaction Time | Prolonged reaction times can lead to increased impurity levels. | Monitor reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction endpoint. |

Impurity Purging Strategies in Downstream Processing

Even with an optimized synthetic route, the formation of some level of the this compound may be unavoidable. Therefore, effective downstream processing strategies are essential to remove this impurity to the required specification, which is often below 0.1%.

Crystallization is a powerful and widely used technique for the purification of APIs on a large scale. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system.

Several patents describing the synthesis of Nintedanib highlight the use of recrystallization to achieve high purity. For instance, a process has been described where crude Nintedanib is recrystallized from a mixture of DMF and methanol (B129727). In another instance, a mixture of dichloromethane (DCM) and methanol is used, where the DCM is distilled off to precipitate the purified solid. These processes have been shown to reduce specific impurities to below 0.15% w/w.

Another patent demonstrates a purification process where crude Nintedanib, containing 0.03% of an impurity, was recrystallized from methanol. After recrystallization, the impurity was not detected, and the final product had a purity of 99.58% by HPLC. google.com

The choice of solvent system is critical for effective purification. The following table provides examples of solvent systems used for the recrystallization of Nintedanib:

| Solvent System | Description of Process | Achieved Purity/Impurity Level |

| Methanol | Recrystallization of crude Nintedanib. | HPLC purity of 99.58%, with a specific impurity not detected after the process. google.com |

| DMF/Methanol | Crude Nintedanib is dissolved in a DMF/methanol mixture and heated, then cooled to induce crystallization. | Aims to reduce impurities to less than 0.15% w/w. |

| Dichloromethane/Methanol | Crude Nintedanib is dissolved in a DCM/methanol mixture, and DCM is distilled off to precipitate the purified product. | Aims to reduce impurities to less than 0.15% w/w. |

For impurities that are difficult to remove by crystallization due to similar solubility profiles, manufacturing-scale chromatography can be an effective, albeit more costly, purification strategy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. At the manufacturing scale, preparative HPLC is employed for purification.

While specific details on the use of manufacturing-scale chromatography for the this compound are not prevalent in the literature, the principles of preparative chromatography would apply. This would involve the selection of an appropriate stationary phase (e.g., C18) and a mobile phase that provides good resolution between Nintedanib and the dimer impurity. The process would then be scaled up to handle larger quantities of material.

Membrane-based separation techniques, such as organic solvent nanofiltration (OSN), are emerging as a sustainable and energy-efficient alternative to traditional purification methods like distillation and chromatography for API purification. nih.govacs.org OSN utilizes semi-permeable membranes to separate molecules based on their size and shape in organic solvents.

Given that the this compound has a significantly larger molecular weight than Nintedanib, OSN could theoretically be a viable method for its removal. The process would involve dissolving the crude Nintedanib in a suitable organic solvent and passing it through an OSN membrane that retains the larger dimer impurity while allowing the smaller Nintedanib molecule to pass through.

A study on the removal of a pseudo-dimer impurity from another API demonstrated the potential of a three-stage OSN membrane cascade to effectively control impurity levels. ntnu.no While this study was not on Nintedanib, it highlights the feasibility of using OSN for dimer impurity removal in pharmaceutical manufacturing. The efficiency of such a process would depend on the selection of the appropriate membrane and solvent, as well as the optimization of operating parameters like pressure and temperature.

The following table outlines the potential applicability of these advanced purification techniques:

| Purification Technique | Principle of Separation | Potential Applicability for Nintedanib Dimer Removal |

| Manufacturing-Scale Chromatography | Differential partitioning of solutes between a stationary phase and a mobile phase. | High resolution can be achieved, but it is often a more complex and expensive process for large-scale production. |

| Membrane Separation (OSN) | Size-based separation using a semi-permeable membrane in an organic solvent. | Potentially a more energy-efficient and sustainable method for removing a larger dimer impurity from the smaller API molecule. nih.govacs.org |

Raw Material Control and Quality Assurance to Prevent Dimer Formation

The quality of raw materials is the foundational element in preventing the formation of the this compound. A comprehensive quality assurance program for starting materials and intermediates is crucial.

The synthesis of Nintedanib involves several key starting materials and intermediates. nih.govresearchgate.netgoogle.com Setting stringent and well-defined specifications for these materials is the first line of defense against impurity formation. pharmtech.compharmatutor.org These specifications should be based on a thorough understanding of the reaction mechanism and the potential for side reactions that could lead to the dimer impurity.

Key starting materials in Nintedanib synthesis include compounds like methyl 3-nitrobenzoate and N-methyl-4-nitroaniline. nih.govgoogle.com Intermediates are subsequently formed through a series of chemical transformations. nih.govresearchgate.netgoogle.com Specifications for these materials should include tests for identity, purity, and the limits for known and unknown impurities. For instance, controlling the level of specific reactive impurities in the starting materials can prevent their participation in side reactions that could lead to dimerization.

Below is an illustrative data table outlining potential specifications for key starting materials and intermediates in Nintedanib synthesis, designed to minimize the risk of dimer formation.

| Material | Test | Acceptance Criteria | Rationale for Dimer Control |

| Methyl 3-nitrobenzoate | Appearance | White to off-white crystalline powder | Ensures material quality and consistency. |

| Identification (IR, HPLC) | Conforms to reference standard | Confirms the correct starting material. | |

| Assay (HPLC) | ≥ 99.5% | High purity minimizes the presence of uncharacterized reactive species. | |

| Related Substances (HPLC) | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.5% | Limits potential precursors for side reactions. | |

| N-methyl-4-nitroaniline | Appearance | Yellow to orange crystalline powder | Ensures material quality and consistency. |

| Identification (IR, HPLC) | Conforms to reference standard | Confirms the correct starting material. | |

| Assay (HPLC) | ≥ 99.5% | High purity reduces the likelihood of unwanted side reactions. | |

| Impurity X | ≤ 0.05% | Controls a specific impurity known to be a potential precursor to the dimer. | |

| Intermediate A | Appearance | Pale yellow solid | Ensures material quality and consistency. |

| Identification (NMR, HPLC) | Conforms to reference standard | Confirms the structure of the intermediate. | |

| Purity (HPLC) | ≥ 99.0% | Minimizes the carry-over of impurities into the next synthetic step. | |

| Residual Solvents (GC) | Meets ICH Q3C limits | Prevents solvent-mediated side reactions. |

A robust system for testing incoming raw materials is essential to ensure they meet the established specifications. gmpinsiders.commedpoint.comipi.academy This involves performing comprehensive analytical testing on each batch of starting materials and intermediates upon receipt. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods are employed to verify the identity and purity of these materials. resolvemass.caalwsci.com

Vendor qualification is another critical component of raw material control. gmpinsiders.comispe.orgatlas-compliance.ai A thorough evaluation and approval process for suppliers of starting materials and intermediates helps to ensure a consistent and high-quality supply chain. The qualification process typically includes:

Initial Assessment: A paper-based evaluation of the vendor's quality systems and manufacturing capabilities. gmpinsiders.com

On-site Audits: A physical inspection of the vendor's manufacturing facilities to verify compliance with Good Manufacturing Practices (GMP) and other relevant quality standards. medpoint.com

Sample Testing: Analysis of material samples from the vendor to confirm they meet the required specifications. ispe.org

Ongoing Monitoring: Regular performance reviews and periodic re-audits to ensure the vendor continues to meet quality expectations. gmpinsiders.comispe.org

In-Process Control (IPC) Monitoring of this compound

In-process controls (IPCs) are crucial for monitoring the manufacturing process at critical stages to ensure the reaction is proceeding as expected and to detect the formation of the this compound in real-time or near-real-time. europa.eu

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. globalresearchonline.netmt.comlongdom.org The implementation of PAT can provide a deeper understanding of the manufacturing process and enable proactive control to minimize impurity formation. merckmillipore.comnews-medical.netvalgenesis.com

For monitoring the this compound, PAT can be applied through various in-line or on-line analytical techniques:

Spectroscopic Methods: Techniques like Near-Infrared (NIR) and Raman spectroscopy can be used to monitor the reaction in real-time. researchgate.net These methods can provide information on the concentration of reactants, intermediates, and the formation of the dimer impurity without the need for sample removal.

Chromatographic Techniques: On-line HPLC systems can be integrated into the process stream to provide near-real-time analysis of the reaction mixture. biopharminternational.com This allows for the direct quantification of the this compound at various stages of the synthesis.

The data generated from these PAT tools can be used to build process models that can predict the formation of the dimer impurity based on critical process parameters (CPPs) such as temperature, pressure, and reactant concentrations. nih.govevon-automation.com

A well-defined sampling strategy is essential for effective in-process monitoring. The frequency and location of sampling should be based on a risk assessment of the manufacturing process to identify the critical points where dimer formation is most likely to occur.

The analytical feedback mechanism involves the rapid analysis of in-process samples and the subsequent adjustment of process parameters if the level of the dimer impurity exceeds a predefined action limit. For example, if on-line HPLC analysis detects an increasing trend in dimer formation, the control system could automatically adjust the reaction temperature or the addition rate of a reactant to mitigate the impurity formation. This feedback loop is a core principle of PAT and enables a more controlled and consistent manufacturing process. merckmillipore.com

Packaging and Storage Considerations to Inhibit Dimer Formation

The control of the this compound does not end with the synthesis of the API. The packaging and storage conditions of the final drug substance are critical to prevent the formation of this impurity over time. impactfactor.org

Nintedanib is known to be sensitive to certain environmental factors. humanjournals.comnih.govresearchgate.net Therefore, the choice of packaging materials and storage conditions plays a significant role in maintaining the stability of the drug substance and preventing degradation that could lead to dimer formation.

Key considerations include:

Protection from Moisture: Nintedanib should be stored in its original package to protect it from moisture. e-lactancia.org The primary packaging should provide a high barrier to water vapor. urbanpackline.comascendpkg.comadragos-pharma.com The use of desiccants within the secondary packaging can provide additional protection. gmpinsiders.com

Temperature Control: The recommended storage temperature for Nintedanib is between 15°C and 25°C. e-lactancia.org Excursions outside this range, particularly to higher temperatures, could accelerate degradation pathways, including dimerization. urbanpackline.commsf.org

Protection from Light: Although photostability studies have shown Nintedanib is not particularly sensitive to light, it is still good practice to protect the drug substance from light exposure by using opaque or amber-colored containers. europa.eugmpinsiders.commsf.org